5-(4-Chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound known for its unique chemical structure and significant biological activities This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, substituted with a 4-chlorophenyl group, a trifluoromethyl group, and a phenyl-1,2,4-oxadiazole moiety
Preparation Methods
The synthesis of 5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-chlorophenyl and trifluoromethyl groups. The final step involves the formation of the 1,2,4-oxadiazole ring. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazolo[1,5-a]pyrimidine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact molecular pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and 1,2,4-oxadiazole-containing molecules. Compared to these compounds, 5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol
- 5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol .
Properties
Molecular Formula |
C21H11ClF3N5O |
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Molecular Weight |
441.8 g/mol |
IUPAC Name |
5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H11ClF3N5O/c22-14-8-6-12(7-9-14)15-10-17(21(23,24)25)30-18(26-15)11-16(28-30)20-27-19(29-31-20)13-4-2-1-3-5-13/h1-11H |
InChI Key |
XEYMONHQBNTNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
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